

Technical Support Center: Tas-121 (Futibatinib) Phase I Trials

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Compound of Interest		
Compound Name:	Tas-121	
Cat. No.:	B15610205	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Tas-121** (futibatinib) in the context of Phase I dose-escalation trials.

Frequently Asked Questions (FAQs)

Q1: What is **Tas-121** and what is its primary mechanism of action?

A1: **Tas-121**, also known as futibatinib, is an oral, highly selective, and irreversible inhibitor of the Fibroblast Growth Factor Receptors 1, 2, 3, and 4 (FGFR1-4).[1][2][3][4] It works by covalently binding to the kinase domain of FGFRs, leading to a sustained suppression of oncogenic signaling pathways that are often dysregulated in various cancers.[1][3] This targeted action helps to curb the proliferation of cancer cells and can lead to tumor regression. [5]

Q2: What were the primary objectives and design of the Phase I dose-escalation trial for futibatinib (NCT02052778)?

A2: The primary objective of the first-in-human Phase I trial (NCT02052778) was to evaluate the safety, tolerability, and to determine the maximum tolerated dose (MTD) and/or the recommended Phase II dose (RP2D) of futibatinib in patients with advanced solid tumors.[6][7] [8] The study followed a standard 3+3 dose-escalation design and evaluated both once-daily (q.d.) and three-times-a-week (t.i.w.) dosing schedules.[6]



Q3: What were the key challenges and dose-limiting toxicities (DLTs) observed during the dose escalation of futibatinib?

A3: The primary challenges during dose escalation were managing treatment-emergent adverse events. Dose-limiting toxicities (DLTs) were observed in the 24 mg once-daily (q.d.) cohort, which included grade 3 increases in alanine transaminase (ALT), aspartate transaminase (AST), and blood bilirubin.[6] No MTD was defined for the three-times-a-week (t.i.w.) schedule, and the recommended Phase II dose (RP2D) was determined to be 20 mg q.d.[6]

Troubleshooting Guides for Adverse Event Management

Issue 1: Managing Hyperphosphatemia

- Problem: Hyperphosphatemia is the most common treatment-emergent adverse event associated with futibatinib.[6][9]
- Troubleshooting Steps:
 - Monitoring: Regularly monitor serum phosphate levels.
 - Dietary Management: Advise patients on a low-phosphate diet.
 - Medical Intervention: For persistent or high-grade hyperphosphatemia, the use of phosphate-lowering medications such as phosphate binders and/or phosphaturic agents is recommended.[10][11]
 - Dose Modification: Dose interruptions or reductions may be necessary for severe cases.
 Grade ≥3 hyperphosphatemia has been shown to resolve to grade ≤2 within a median of 7 days with appropriate management.[10][12]

Issue 2: Managing Nail and Skin Toxicities

Problem: Patients may experience nail disorders (e.g., onycholysis) and skin toxicities such
as palmar-plantar erythrodysesthesia syndrome (PPES) and rash.[10][11][13]



- Troubleshooting Steps:
 - Supportive Care:
 - For nail toxicities, provide supportive care and consider the use of analgesics for pain management.[11]
 - For PPES, recommend the use of emollients and analgesics.[11]
 - For rashes, topical corticosteroids may be beneficial.[11]
 - Dose Modification: For severe or persistent toxicities, dose interruption or reduction may be required. Grade ≥3 nail disorders have a median resolution time to grade ≤2 of 28 days.[10][12]

Issue 3: Managing Retinal Disorders

- Problem: Retinal disorders, such as central serous retinopathy, have been reported in patients treated with FGFR inhibitors.[10][13][14]
- Troubleshooting Steps:
 - Ophthalmologic Monitoring: Conduct regular ophthalmologic examinations to monitor for any visual changes.
 - Management: Most retinal disorders observed with futibatinib have been grade 1-2 and have resolved.[11] For any significant or symptomatic retinal event, treatment interruption should be considered, and a thorough ophthalmologic evaluation is necessary. One patient with retinal detachment discontinued treatment.[11]

Quantitative Data Summary

Table 1: Dose-Limiting Toxicities (DLTs) in the Once-Daily (q.d.) Cohort



Dose Level	Number of Patients with DLTs	Type of DLT
24 mg q.d.	3	Grade 3 increases in ALT, AST, and blood bilirubin (n=1 each)

Source:[6]

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) Across All Cohorts (N=86)

Adverse Event	Frequency (%)
Hyperphosphatemia	59%
Diarrhea	37%
Constipation	34%

Source:[6]

Table 3: Incidence and Management of Key Adverse Events of Clinical Interest (AECIs) in the 20 mg q.d. Population (N=318)



AECI	Any Grade Incidence (%)	Grade ≥3 Incidence (%)	Management Strategies
Hyperphosphatemia	82%	19%	Phosphate binders, phosphaturic agents, dose modifications
Nail Disorders	27%	1%	Analgesics, supportive care
Hepatic AEs	27%	11%	Dose modifications
Stomatitis	19%	3%	Supportive care
PPES	13%	3%	Analgesics, supportive care
Rash	9%	0%	Corticosteroids
Retinal Disorders	8%	0%	Monitoring, dose modifications
Cataract	4%	1%	Dose modifications, surgery

Source:[10][11][12][13]

Experimental Protocols

Protocol 1: Phase I Dose Escalation (3+3 Design)

- Patient Enrollment: Enroll a cohort of at least three patients at a specific dose level.
- Treatment and Observation: Administer futibatinib and monitor patients for a predefined period (e.g., the first cycle) for the occurrence of dose-limiting toxicities (DLTs).
- Dose Escalation Decision:
 - If 0/3 patients experience a DLT, escalate to the next dose level.
 - If 1/3 patients experiences a DLT, expand the cohort to six patients at the same dose level.



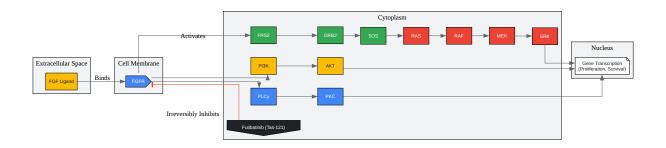
- If 1/6 patients experience a DLT, escalate to the next dose level.
- If ≥2/6 patients experience a DLT, the MTD has been exceeded.
- If ≥2/3 patients experience a DLT, the MTD has been exceeded.
- MTD Definition: The MTD is defined as the highest dose level at which <33% of patients experience a DLT.

Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

- PK Sampling: Collect blood samples at predefined time points before and after drug administration to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC.
- PD Assessment: Monitor serum phosphorus levels as a pharmacodynamic marker of FGFR inhibition. An increase in serum phosphorus is dose-dependent and indicates target engagement.[6]
- Analysis: Correlate drug exposure (PK) with the pharmacodynamic response (serum phosphorus levels) to inform dose selection.[6]

Visualizations

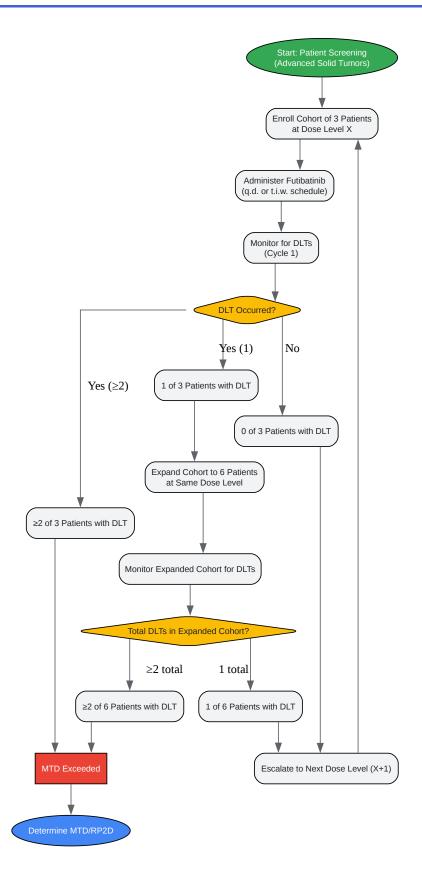




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Caption: FGFR signaling pathway and the inhibitory action of Futibatinib (Tas-121).

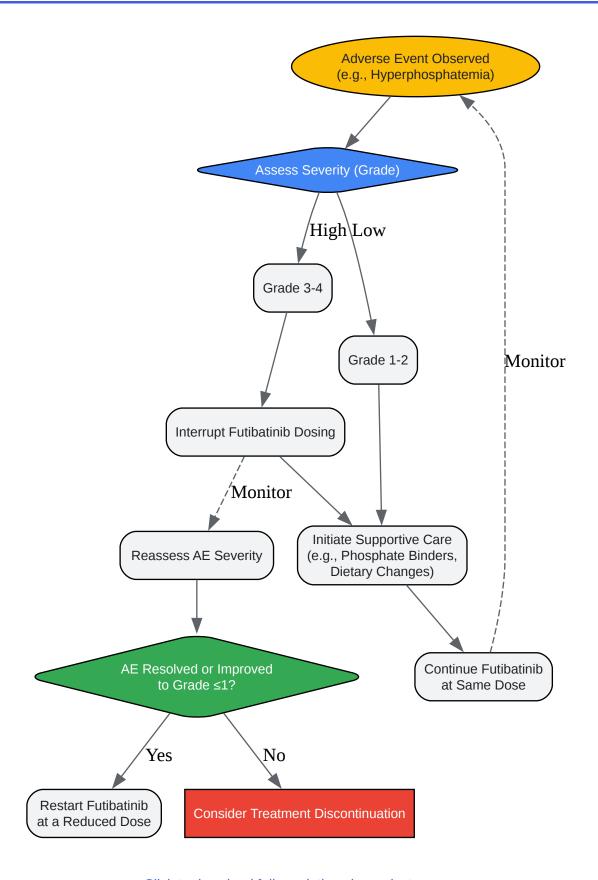




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Caption: Standard 3+3 dose escalation workflow for Phase I trials.





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Caption: Logical workflow for managing treatment-related adverse events.



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